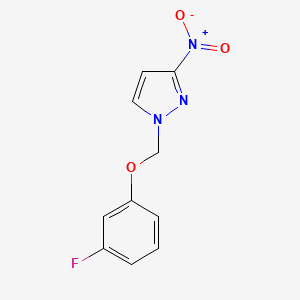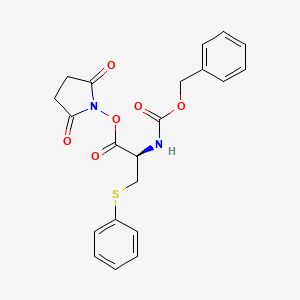
2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of dichlorophenyl and nitrophenyl groups attached to a triazole ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of 2-(2,4-Dichlorophenyl)-5-(4-aminophenyl)-1H-1,2,4-triazol-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Agriculture: The compound is explored for its use as a pesticide or herbicide, targeting specific pests or weeds.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one involves the inhibition of specific enzymes and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in the biosynthesis of essential biomolecules.
Pathway Disruption: It can disrupt cellular pathways by binding to key proteins and altering their function, leading to cell death or growth inhibition.
類似化合物との比較
Similar Compounds
2-(2,4-Dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one: Lacks the nitrophenyl group, which may result in different biological activity.
5-(4-Nitrophenyl)-1H-1,2,4-triazol-3(2H)-one: Lacks the dichlorophenyl group, affecting its chemical reactivity and applications.
Uniqueness
2-(2,4-Dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhanced activity compared to similar compounds.
特性
分子式 |
C14H8Cl2N4O3 |
|---|---|
分子量 |
351.1 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C14H8Cl2N4O3/c15-9-3-6-12(11(16)7-9)19-14(21)17-13(18-19)8-1-4-10(5-2-8)20(22)23/h1-7H,(H,17,18,21) |
InChIキー |
GDYNQDVAXQLYQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)







![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B11819233.png)
![2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride](/img/structure/B11819235.png)


